(2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide
Description
(2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide is a substituted acrylamide derivative characterized by a conjugated enamide backbone with a cyano group at the C2 position, a dimethylamino substituent at the C3 position, and a 4-ethylphenyl group as the amide substituent. This compound belongs to a class of α,β-unsaturated carbonyl derivatives, which are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-11-5-7-13(8-6-11)16-14(18)12(9-15)10-17(2)3/h5-8,10H,4H2,1-3H3,(H,16,18)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSNCXWNVBHJOA-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C/N(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with dimethylamine and malononitrile under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the cyano and amide groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide with Related Compounds
Key Observations :
Substituent Effects on Solubility: The dimethylamino group in the target compound improves water solubility compared to halogenated or trifluoromethylated analogues (e.g., ) but reduces it relative to ethoxy-substituted derivatives () .
Electronic and Conformational Properties: The syn-periplanar conformation observed in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () suggests that similar planar conformations in the target compound may favor π-orbital overlap, critical for binding to biological targets . Halogen atoms (e.g., Cl, F in ) introduce electron-withdrawing effects, polarizing the carbonyl group and enhancing electrophilicity .
Biological Relevance: Compounds with trifluoromethyl groups () exhibit enhanced metabolic stability due to the inertness of C-F bonds, whereas dimethylamino groups (target compound) may serve as hydrogen bond donors or acceptors in enzyme binding .
Pharmacological Potential
- Kinase Inhibition: The dimethylamino group’s basicity may mimic ATP’s adenine moiety, making the compound a candidate for kinase inhibition, similar to patented polymorphic acrylamides () .
Biological Activity
The compound (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide , also known by its IUPAC name, is a member of the cyanoamide family. It has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and case studies.
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- CAS Number : Not specified in the search results but can be derived from its chemical structure.
- Physical State : Solid at room temperature.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising effects:
-
Anti-inflammatory Activity :
- The compound has shown potential in reducing inflammation markers in vitro and in vivo. Studies have indicated that it may modulate cytokine production, which is crucial in inflammatory responses.
- In a study involving macrophage cultures, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .
-
Anticancer Potential :
- Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
Anti-inflammatory Studies
A significant study focused on the anti-inflammatory properties of related compounds found that modifications to the cyanoamide structure can enhance its efficacy. For example, a derivative demonstrated significant reduction in paw edema in animal models, comparable to dexamethasone control groups .
| Study Parameters | Results |
|---|---|
| Dose | 50 mg/kg |
| Edema Reduction | 61% |
| Cytokine Reduction | IL-1β: Significant decrease at all tested concentrations |
Anticancer Activity
Another line of research explored the anticancer potential of similar cyano compounds. In vitro assays revealed that this compound could inhibit cell proliferation in breast cancer cell lines with IC50 values indicating moderate potency .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 20 |
Case Studies
- Case Study on Inflammation :
- Case Study on Cancer Cell Lines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
